Progesterone

Content Navigation

CAS Number

Product Name

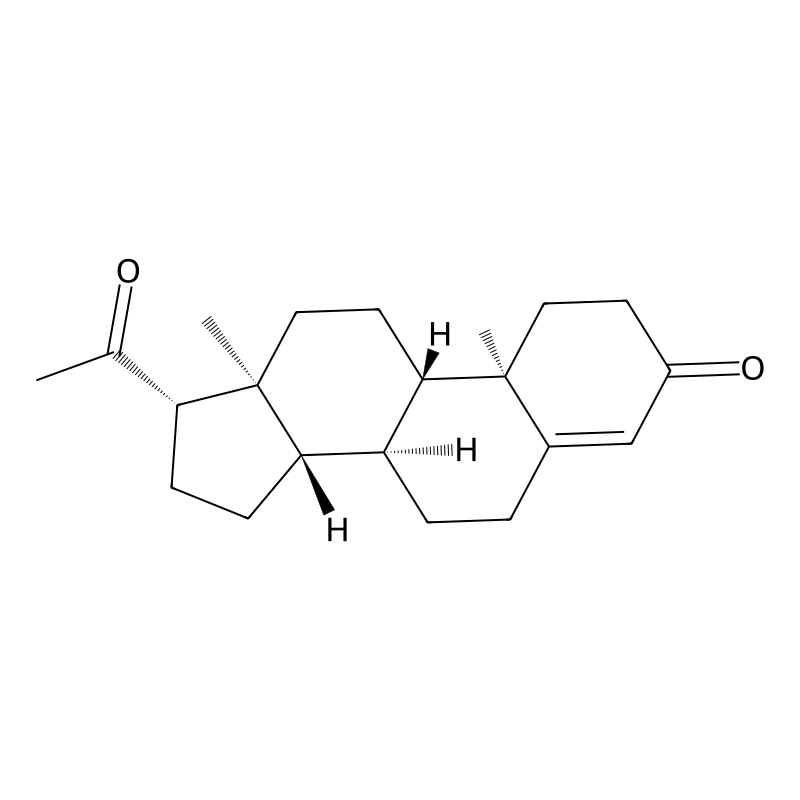

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

<0.1 g/100 mL at 19 ºC

Sol in alcohol, acetone, dioxane /beta-Progesterone/

Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils

In double-distilled water, 9.12 mg/L

In water, 8.81 mg/L at 25 °C

0.00881 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Progesterone (CAS 57-83-0) is the primary endogenous progestogen, a C-21 steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] As a crucial metabolic intermediate, it serves as a precursor in the biosynthesis of other critical steroids, including sex hormones and corticosteroids.[1][3][4][5] Its baseline biological activity is defined by its role as the natural agonist for the progesterone receptor (PR). Unlike many synthetic analogs, natural progesterone exhibits minimal cross-reactivity with androgen or glucocorticoid receptors at physiological concentrations, a key differentiator for research applications requiring high hormonal specificity.[6][7][8]

References

- [1] Stute, P., Wildt, L., & Neulen, J. (2016). The impact of micronized progesterone on the endometrium: a systematic review. Climacteric, 19(4), 316-328.

- [2] Asi, N., Mohammed, K., Haydour, Q., Gionfriddo, M. R., Murad, M. H., Tabbaa, A., ... & Prokop, L. J. (2016). Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis. Systematic reviews, 5(1), 1-8.

- [3] Progesterone. In: Wikipedia. ; 2024.

- [4] Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Schweppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins. Maturitas, 46, 7-16.

- [5] Pharmacology of progesterone. In: Wikipedia.; 2024.

- [15] Synthesis of Steroid Hormones. WikiLectures. https://www.wikilectures.eu/w/Synthesis_of_Steroid_Hormones. Published December 21, 2022.

- [16] Steroid - Biosynthesis, Metabolism, Hormones. In: Encyclopædia Britannica. ; 2024.

- [19] Asi N, Mohammed K, Haydour Q, et al. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis. Syst Rev. 2016;5:121.

- [25] Haring R, Hannemann A, Fietz AK, et al. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. J Steroid Biochem Mol Biol. 2017;172:137-150.

- [35] Patel P, Asor E, Zeno U. Progestins. In: StatPearls. StatPearls Publishing; 2024.

Substituting progesterone with synthetic progestins (e.g., Medroxyprogesterone Acetate, Levonorgestrel) is a critical decision with significant consequences for experimental outcomes and formulation development.[9][10] Synthetic progestins are structurally modified to enhance oral bioavailability and half-life, but these changes alter their pharmacological profile.[6][11] Unlike bioidentical progesterone, many synthetic progestins exhibit meaningful cross-reactivity, binding to androgen, glucocorticoid, and mineralocorticoid receptors, which introduces confounding off-target effects in sensitive assays.[6][8] These off-target activities can lead to different cellular responses, such as altered gene expression and cell proliferation profiles, making direct data comparison between progesterone and its synthetic substitutes unreliable.[12][13] Therefore, for studies requiring a precise, physiological baseline or investigating the specific pathways of the endogenous hormone, substitution with a synthetic analog is not viable.

References

- [4] Progesterone vs. Medroxyprogesterone Acetate. HRT University. Published April 10, 2026.

- [11] Pharmacokinetics of progesterone. In: Wikipedia.; 2024.

- [18] Prior JC. Progesterone is NOT a Progestogen/Progestin— It’s Estrogen’s Unique Biological Partner. The Centre for Menstrual Cycle and Ovulation Research.

- [19] Asi N, Mohammed K, Haydour Q, et al. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis. Syst Rev. 2016;5:121.

- [20] Nilsen J, Brinton RD. The differences in neuroprotective efficacy of progesterone and medroxyprogesterone acetate correlate with their effects on brain-derived neurotrophic factor expression. J Neuroendocrinol. 2009;21(4):307-313.

- [30] Understanding Progestin vs. Progesterone for Menopause. Take Care by Hers. Published December 16, 2025.

- [32] Demystifying Bioidentical Progesterone vs. Progestin: A Guide to Hormone Replacement Therapy for Perimenopause and Menopause. Revolve Health. Published July 20, 2023.

Receptor Specificity: Minimal Off-Target Binding Compared to Synthetic Progestins

Progesterone's value in research is defined by its high selectivity for the progesterone receptor (PR). In contrast, common synthetic substitutes like Medroxyprogesterone Acetate (MPA) exhibit significant off-target binding. MPA binds with meaningful affinity to glucocorticoid and androgen receptors, introducing cortisol-like and androgenic activities that are absent with natural progesterone.[6] This selectivity is critical in cellular models where hormonal crosstalk can confound results. For example, MPA's glucocorticoid receptor activity can alter breast cell proliferation pathways, a mechanism distinct from progesterone's primary action.[12] Other synthetics, like levonorgestrel, are derived from testosterone and can possess androgenic properties.[14] This makes progesterone the required standard for isolating pure PR-mediated effects.

| Evidence Dimension | Receptor Cross-Reactivity |

| Target Compound Data | High selectivity for Progesterone Receptors (PR) with negligible activity at androgen, glucocorticoid, and mineralocorticoid receptors at physiological concentrations.[6][7] |

| Comparator Or Baseline | Medroxyprogesterone Acetate (MPA): Binds with meaningful affinity to glucocorticoid and androgen receptors.[6] Testosterone-derived progestins (e.g., Levonorgestrel): Can possess significant androgenic activity.[14] |

| Quantified Difference | Qualitatively different binding profiles; Progesterone lacks the significant glucocorticoid and androgenic cross-reactivity of many common synthetic progestins.[6][8] |

| Conditions | In vitro receptor binding assays and functional cell-based assays. |

For research requiring the isolation of progesterone receptor-specific effects, using progesterone avoids confounding data from unintended activation of other steroid hormone pathways.

Solubility & Formulation: Low Aqueous Solubility Dictates Specific Handling and Delivery Strategies

Progesterone is characterized by very low aqueous solubility, a critical factor for procurement and experimental design. Reported solubility values are approximately 5.46-7 µg/mL in water at 25-37°C.[15][16][17] This necessitates specific formulation approaches that are not required for more soluble analogs or salts. Common strategies include dissolution in organic solvents like ethanol, encapsulation in cyclodextrins, or the use of co-solvents such as polyethylene glycol (PEG) 400.[18][19] For in vitro cell culture, stock solutions are typically prepared in absolute ethanol before dilution in media.[18] This inherent property makes progesterone the model compound for developing and testing novel delivery systems for BCS Class II drugs (low solubility, high permeability), such as nanocrystal suspensions or solid dispersions.[15][16][20]

| Evidence Dimension | Aqueous Solubility (at room temperature / 25°C) |

| Target Compound Data | 5.46 - 7 µg/mL[15][16][17] |

| Comparator Or Baseline | General baseline for a poorly water-soluble drug, requiring formulation enhancement for aqueous applications. |

| Quantified Difference | Significantly below the solubility required for direct use in most aqueous buffer systems without formulation aids. |

| Conditions | Aqueous solution, room temperature (approx. 25°C). |

Buyers must account for the need for specialized solvents or formulation techniques, making this specific compound essential for research focused on overcoming poor solubility or developing non-aqueous/specialized delivery systems.

Metabolic Profile: High First-Pass Metabolism Precludes Simple Oral Administration

Unlike most synthetic progestins, which are engineered for oral stability, progesterone undergoes extensive and rapid first-pass metabolism in the liver when administered orally in its standard form.[11][16] This results in very low bioavailability, often less than 10%, rendering simple oral administration ineffective.[16][17] In contrast, synthetic analogs such as dydrogesterone and medroxyprogesterone acetate are specifically designed to resist this metabolic breakdown, providing high oral availability.[21][22] This fundamental difference in metabolic stability is a primary driver for procuring progesterone for research into alternative delivery routes (e.g., transdermal, vaginal, injectable) or advanced oral formulations like micronized, oil-based capsules that partially bypass hepatic metabolism.[11][23]

| Evidence Dimension | Oral Bioavailability |

| Target Compound Data | <10% for standard (non-micronized) form due to extensive first-pass metabolism.[16][17] |

| Comparator Or Baseline | Synthetic Progestins (e.g., Dydrogesterone, MPA): Designed for and possess enhanced/high oral bioavailability.[21][22] |

| Quantified Difference | Progesterone has manifold lower oral bioavailability than synthetic progestins specifically designed for oral administration. |

| Conditions | Oral route of administration. |

This metabolic liability makes progesterone the necessary starting material for developing non-oral or advanced oral formulations, as data from orally stable synthetics would not be transferable.

High-Specificity Endocrine Research and In Vitro Modeling

For studies requiring the precise simulation of endogenous hormonal signaling, progesterone is the only appropriate choice. Its high selectivity for the progesterone receptor, without the confounding off-target androgenic or glucocorticoid effects of synthetic progestins like MPA, ensures that observed cellular responses are directly attributable to PR activation.[6][12] This is critical for creating reliable in vitro models of the endometrium, breast tissue, and neuroendocrine systems.

Precursor for Steroid Synthesis and Biotransformation

Progesterone holds a central position as a key metabolic intermediate in the synthesis of other steroid hormones, including corticosteroids and androgens.[1][4] In industrial and research synthesis, it serves as a crucial starting material or intermediate for the production of more complex steroids. Its well-defined structure and reactivity make it a reliable precursor for targeted enzymatic or chemical transformations.

Development of Advanced and Non-Oral Drug Delivery Systems

The combination of poor aqueous solubility and extensive first-pass metabolism makes progesterone a benchmark compound for formulation science.[16] It is the ideal candidate for developing and validating technologies designed to enhance bioavailability, such as micronization, nanocrystal suspensions, solid dispersions, and delivery systems that bypass the liver, including transdermal patches, vaginal rings, and long-acting injectables.[11][20]

Physiological Baseline Control in Reproductive and Developmental Biology

When establishing a true physiological control or baseline in studies of reproductive biology, pregnancy, or embryogenesis, using the bioidentical hormone is mandatory. Synthetic analogs introduce metabolic and receptor-binding variables that compromise the validity of the control group. Progesterone ensures that the experimental baseline accurately reflects the natural endocrine environment.[1][10]

References

- [3] Progesterone. In: Wikipedia. ; 2024.

- [4] Progesterone vs. Medroxyprogesterone Acetate. HRT University. Published April 10, 2026.

- [11] Pharmacokinetics of progesterone. In: Wikipedia.; 2024.

- [12] Karavasili C, Fatouros DG. Solubility improvement of progesterone from solid dispersions prepared by solvent evaporation and co-milling. Cent Aur. 2020;12(4):807.

- [16] Steroid - Biosynthesis, Metabolism, Hormones. In: Encyclopædia Britannica. ; 2024.

- [18] Prior JC. Progesterone is NOT a Progestogen/Progestin— It’s Estrogen’s Unique Biological Partner. The Centre for Menstrual Cycle and Ovulation Research.

- [29] Li Y, Wang Y, Yue P, et al. An Aseptic One-Shot Bottom-Up Method To Produce Progesterone Nanocrystals: Controlled Size and Improved Bioavailability. Mol Pharm. 2019;16(12):4848-4857.

- [32] Demystifying Bioidentical Progesterone vs. Progestin: A Guide to Hormone Replacement Therapy for Perimenopause and Menopause. Revolve Health. Published July 20, 2023.

Purity

Physical Description

Solid

White odorless crystals or powder.

Color/Form

White crystalline powder

Exists in two crystalline forms

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

1.166 g/cu cm at 23 °C

1.171

LogP

3.87 (LogP)

log Kow = 3.87

3.87

Odor

Decomposition

Appearance

Melting Point

128-132

129 °C

121 °C

250-252 °F

Storage

UNII

GHS Hazard Statements

H350 (13.64%): May cause cancer [Danger Carcinogenicity];

H351 (85.12%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (80.17%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (18.18%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (45.87%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of female infertility

Treatment of female infertility, Prevention of recurrent spontaneous abortion

Livertox Summary

Drug Classes

Therapeutic Uses

Prochieve 4% is indicated for the treatment of secondary amenorrhea. Prochieve 8% is indicated for use in women who have failed to respond to treatment with Prochieve 4%. /Included in US product label/

Prochieve 8% is indicated for progesterone supplementation or replacement as part of an Assisted Reproductive Technology ("ART") treatment for infertile women with progesterone deficiency. /Included in US product label/

Progesterone is used orally or intravaginally for the management of secondary amenorrhea.

For more Therapeutic Uses (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Pharmacology

Therapeutic Progesterone is the therapeutic form of the naturally occurring hormone progesterone. Progesterone binds to the progesterone receptor, resulting in dissociation of heat shock proteins, receptor phosphorylation, and transcription activation through direct or indirect interaction with transcription factors. This agent exerts inhibitory effects on estrogens by decreasing the number of estrogen receptors and increasing its metabolism to inactive metabolites. Progesterone induces secretory changes in the endometrium, decreases uterine contractility during pregnancy, and maintains pregnancy.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03D - Progestogens

G03DA - Pregnen (4) derivatives

G03DA04 - Progesterone

Mechanism of Action

Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males.

Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity.

Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern.

Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration.

For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

Pictograms

Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Progesterone metabolites are excreted mainly by the kidneys. Urinary elimination is observed for 95% of patients in the form of glycuroconjugated metabolites, primarily 3 a, 5 ß–pregnanediol (_pregnandiol_). The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites, excreted in the bile, may undergo enterohepatic recycling or may be found excreted in the feces.

When administered vaginally, progesterone is well absorbed by uterine endometrial tissue, and a small percentage is distributed into the systemic circulation. The amount of progesterone in the systemic circulation appears to be of minimal importance, especially when implantation, pregnancy, and live birth outcomes appear similar for intramuscular and vaginal administration of progesterone.

**Apparent clearance** 1367 ± 348 (50mg of progesterone administered by vaginal insert once daily). 106 ± 15 L/h (50mg/mL IM injection once daily).

PROMETRIUM Capsules are an oral dosage form of micronized progesterone which is chemically identical to progesterone of ovarian origin. The oral bioavailability of progesterone is increased through micronization.

After oral administration of progesterone as a micronized soft-gelatin capsule formulation, maximum serum concentrations were attained within 3 hours. The absolute bioavailability of micronized progesterone is not known.

Serum progesterone concentrations appeared linear and dose proportional following multiple dose administration of PROMETRIUM Capsules 100 mg over the dose range 100 mg/day to 300 mg/day in postmenopausal women.

Although doses greater than 300 mg/day were not studied in females, serum concentrations from a study in male volunteers appeared linear and dose proportional between 100 mg/day and 400 mg/day. The pharmacokinetic parameters in male volunteers were generally consistent with those seen in postmenopausal women.

For more Absorption, Distribution and Excretion (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Progesterone undergoes both biliary and renal elimination. Following an injection of labeled progesterone, 50-60% of the excretion of progesterone metabolites occurs via the kidney; approximately 10% occurs via the bile and feces, the second major excretory pathway.

Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Pregnanediols and pregnanolones are conjugated in the liver to glucuronide and sulfate metabolites. Progesterone metabolites which are excreted in the bile may be deconjugated and may be further metabolized in the gut via reduction, dehydroxylation, and epimerization.

The major urinary metabolite of oral progesterone is 5beta-pregnan-3alpha, 20alpha-diol glucuronide which is present in plasma in the conjugated form only. Plasma metabolites also include 5beta-pregnan-3alpha-ol-20-one (5beta-pregnanolone) and 5alpha-pregnan-3alpha-ol-20-one (5beta-pregnanolone).

The hormone is reduced to pregnanediol in the liver and conjugated with glucuronic acid, and then excreted mainly in urine.

For more Metabolism/Metabolites (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Progesterone has known human metabolites that include 21-hydroxy-progesterone, 6beta-hydroxy-progesterone, 17alpha-hydroxy-progesterone, 16beta-hydroxy-progesterone, and 2beta-hydroxy-progesterone.

Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Route of Elimination: The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites which are excreted in the bile may undergo enterohepatic recycling or may be excreted in the feces. Progesterone metabolites are excreted mainly by the kidneys. Half Life: 34.8-55.13 hours

Wikipedia

Drug Warnings

Other doses of oral conjugated estrogens with medroxyprogesterone and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials. In the absence of comparable data and product-specific studies, the relevance of the WHI findings to other products has not been established. Therefore, the risks should be assumed to be similar for all estrogen and progestin products. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

Adverse effects reported in patients receiving oral progesterone include dizziness, breast pain, headache, abdominal pain, fatigue, viral infection, abdominal distention, musculoskeletal pain, emotional lability, irritability, and upper respiratory tract infection. Extreme dizziness and/or drowsiness, blurred vision, slurred speech, difficulty walking, loss of consciousness, vertigo, confusion, disorientation, and shortness of breath have been reported in a few women receiving the drug. Hypotension and syncope have occurred rarely in women receiving progesterone capsules.

Adverse effects reported in patients receiving progesterone vaginal gel include breast pain/enlargement, somnolence, constipation, nausea, headache, and perineal pain.

For more Drug Warnings (Complete) data for PROGESTERONE (19 total), please visit the HSDB record page.

Biological Half Life

Due to the sustained release properties of Prochieve, progesterone absorption is prolonged with an absorption half-life of approximately 25-50 hours, and an elimination half-life of 5-20 minutes. Therefore, the pharmacokinetics of Prochieve are rate-limited by absorption rather than by elimination.

The elimination half life of progesterone is approximately 5 minutes ...

Progesterone has a short plasma half-life of several minutes.

Use Classification

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Two methods are available for the preparation of progesterone: (1) Selective hydrogenation of dehydropregnenolone acetate; (2) The conversion of stigmasterol...

Isolation from corpus luteum of pregnant sows.

Synthesis from other steroids such as stigmasterol.

General Manufacturing Information

International unit (IU) of progestational activity is expressed as 1 mg of progesterone.

Hormones used topically on the skin are marketed principally as quasi-cosmetic rejuvenating creams. ... Topical preparations containing physiologic amounts of estrogens or natural progesterone have no effect on human sebaceous glands or oil secretion.

In October 1973 the US Food & Drug Administration proposed to restrict approved uses of progesterone injection to treatment of amenorrhea and of abnormal uterine bleeding due to hormonal imbalance, in absence of organic pathology such as submucous fibroids or uterine cancer.

US regulations prohibit any residues in uncooked edible tissues or by-products of lambs or steers given the drug in growth promoting implants.

Analytic Laboratory Methods

Determination of progesterone by using liquid chromatography equipped with a 254 nm detector. The flow rate is about 1.5 ml/min.

Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol). Assay procedure: UV at 241 nm. Limit of detection: 1.25 ug/ml (1 ml cell). /From table/

Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol); evaporate; dissolve (98% sulfuric acid); let stand 2 hr. Assay procedure: UV at 292 nm. Limit of detection: 2 ug/ml. /From table/

For more Analytic Laboratory Methods (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Progesterone is determined in serum by radioimmunoassay, double-isotope derivatization, GLC or competitive protein binding techniques.

Sample matrix: Serum. Sample preparation: Extract (hexane); TLC; isolate; derivatize (heptafluorobutyrate). Assay procedure: GC/MS. Limit of detection: 10 ng. /From table/

Sample matrix: Plasma. Sample preparation: Isolate; reduce (enzyme); derivative.Assay procedure: GC/ECD. Limit of detection: 10 ng. /From table/

For more Clinical Laboratory Methods (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

The effects of progesterone treatment on bupivacaine arrhythmogenicity in beating rat heart myocyte cultures and on anesthetized rats were determined. After determining the bupivacaine AD50 (the concentration of bupivacaine that caused 50% of all beating rat heart myocyte cultures to become arrhythmic), the effect of 1 hr progesterone hydrogen chloride exposure on myocyte contractile rhythm was determined. Each concentration of progesterone (6.25, 12.5, 25, and 50 ug/ml) caused a significant and concentration dependent reduction in the AD50 for bupivacaine. Estradiol treatment also increased the arrhythmogenicity of bupivacaine in myocyte cultures, but was only one fourth as potent as progesterone. Neither progesterone nor estradiol effects on bupivacaine arrhythmogenicity were potentiated by epinephrine. Chronic progesterone pretreatment (5 mg/kg/day for 21 days) caused a significant increase in bupivacaine arrhythmogenicity in intact pentobarbital anesthetized rats. There was a significant decrease in the time to onset of arrhythmia as compared with control nonprogesterone treated rats (6.2 + or - 1.3 vs 30.8 + or - 2.5 min, mean + or - standard error). The results of this study indicate that progesterone can potentiate bupivacaine arrhythmogenicity both in vivo and in vitro. Potentiation of bupivacain arrhythmia in myocyte cultures suggests that this effect is at least partly mediated at the myocyte level.

10 mg progesterone injected sc twice weekly into 52 rabbits exposed to vaginal strings containing 3-methylcholanthrene did not affect incidence of vaginal tumors occurring within 20 months, incidences being 5/23 in controls compared with 4/30 in treated animals.

Decreased efficacy of some progestins, ... has been suggested to be caused by enhanced metabolism of the progestins by these drugs /hepatic enzyme inducing medications, such as: carbamazepine, phenobarbital, phenytoin, rifabutin, rifampin/. /Progestins/

For more Interactions (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Stability Shelf Life

...stable in air but sensitive to light.

Dates

2: Arbo BD, Benetti F, Ribeiro MF. Astrocytes as a target for neuroprotection:

3: Fox NS, Gupta S, Lam-Rachlin J, Rebarber A, Klauser CK, Saltzman DH. Cervical

4: Alvarado-Espino AS, Meza-Herrera CA, Carrillo E, González-Álvarez VH,

5: Sangster JL, Ali JM, Snow DD, Kolok AS, Bartelt-Hunt SL. Bioavailability and

6: Rossier NM, Chew G, Zhang K, Riva F, Fent K. Activity of binary mixtures of

7: Stevenson JS, Pulley SL. Feedback effects of estradiol and progesterone on

8: Kawprasertsri S, Pietras RJ, Marquez-Garban DC, Boonyaratanakornkit V.

9: Yan L, Robinson R, Shi Z, Mann G. Efficacy of progesterone supplementation

10: Casper RF, Yanushpolsky EH. Optimal endometrial preparation for frozen embryo

11: Ginther OJ, Baldrighi JM, Castro T, Wolf CA, Santos VG. Concentrations of

12: Kowalik MK, Martyniak M, Rekawiecki R, Kotwica J. Expression and

13: Pugliesi G, Santos FB, Lopes E, Nogueira É, Maio JR, Binelli M. Improved

14: Nakamura R, Yamamoto N, Shiina N, Miyaki T, Ikebe D, Itami M, Shida T,

15: Pabuccu EG, Pabuccu R, Evliyaoglu Ozdegirmenci O, Bostancı Durmus A, Keskin

16: Demir B, Kahyaoglu I, Guvenir A, Yerebasmaz N, Altinbas S, Dilbaz B, Dilbaz

17: Reyes H. Sulfated progesterone metabolites in the pathogenesis of

18: Abu-Hayyeh S, Ovadia C, Lieu T, Jensen DD, Chambers J, Dixon PH,

19: Senol S, Sayar I, Ceyran AB, Ibiloglu I, Akalin I, Firat U, Kosemetin D,

20: He S, Allen JC, Malhotra R, Østbye T, Tan TC. Association of maternal serum

Explore Compound Types